
1-ethyl-2-methyl-4-oxo-N-4-pyridinyl-1,4-dihydro-6-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-2-methyl-4-oxo-N-4-pyridinyl-1,4-dihydro-6-quinolinecarboxamide, commonly known as EMQN, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. EMQN belongs to the class of quinolinecarboxamide derivatives, which have been found to possess a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties.
Mécanisme D'action
The exact mechanism of action of EMQN is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. Studies have shown that EMQN can inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. EMQN has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, EMQN has been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
EMQN has been found to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways. Studies have also shown that EMQN can induce cell cycle arrest at the G2/M phase, which is associated with DNA damage and repair. Additionally, EMQN has been found to have anti-inflammatory effects, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of EMQN is its broad spectrum of biological activities, which makes it a promising candidate for the development of novel therapeutics. However, there are also several limitations to using EMQN in lab experiments. One of the main challenges is the low solubility of EMQN in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the potential toxicity of EMQN needs to be carefully evaluated before it can be used in clinical trials.
Orientations Futures
There are several future directions for research on EMQN. One area of interest is the development of novel formulations that can improve the solubility and bioavailability of EMQN. Another area of research is the identification of the specific signaling pathways and enzymes that are targeted by EMQN, which can help to elucidate its mechanism of action. Additionally, further studies are needed to evaluate the potential toxicity and safety of EMQN in vivo, as well as its efficacy in animal models of disease.
Méthodes De Synthèse
EMQN can be synthesized through a multi-step process involving the reaction of 2-chloro-4-pyridinecarboxylic acid with ethyl isocyanoacetate, followed by the addition of methylamine and subsequent cyclization with 1,3-dibromo-5,5-dimethylhydantoin. The final product is obtained through the reaction of the intermediate with 2-aminobenzamide and subsequent hydrolysis.
Applications De Recherche Scientifique
EMQN has been the subject of several scientific studies due to its potential therapeutic applications. One of the major areas of research has been its antitumor activity, with studies showing that EMQN has potent inhibitory effects on various cancer cell lines, including lung, breast, and colon cancer. EMQN has also been found to possess antimicrobial activity against a range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus and Candida albicans. Additionally, EMQN has been investigated for its antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Propriétés
IUPAC Name |
1-ethyl-2-methyl-4-oxo-N-pyridin-4-ylquinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-3-21-12(2)10-17(22)15-11-13(4-5-16(15)21)18(23)20-14-6-8-19-9-7-14/h4-11H,3H2,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFXAYATGSWQOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2-methyl-4-oxo-N-(pyridin-4-yl)quinoline-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-nitro-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B6086864.png)
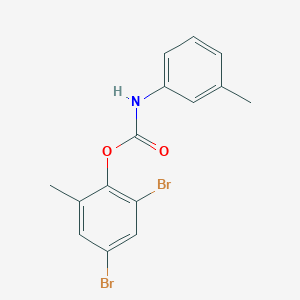
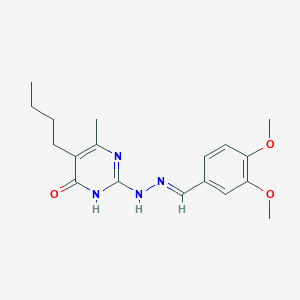
![3-(2-methoxyphenyl)-2-methyl-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6086883.png)
![ethyl 4-{[3-(ethoxycarbonyl)-4,4,4-trifluoro-3-hydroxybutanoyl]amino}benzoate](/img/structure/B6086890.png)
![2-(2,1,3-benzoxadiazol-5-ylmethyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086895.png)
![1-phenyl-4-{1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}piperazine](/img/structure/B6086900.png)
![N-(3'-fluoro-4-biphenylyl)-1-[(methylthio)acetyl]-3-piperidinecarboxamide](/img/structure/B6086903.png)
![2-butyl-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6086909.png)
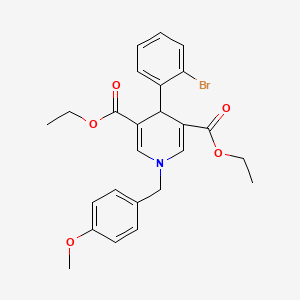
![1-[2-(2-naphthyloxy)ethyl]-1H-imidazole](/img/structure/B6086943.png)
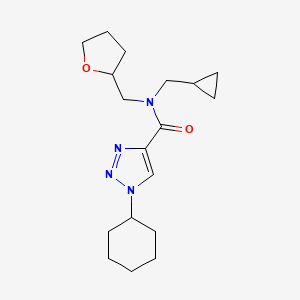
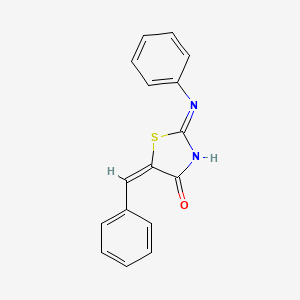
![2-benzyl-4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]morpholine](/img/structure/B6086953.png)